

Technical Support Center: Identifying EN1441 Off-Target Proteins with Proteomics

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Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target proteins of **EN1441** using proteomics.

Frequently Asked Questions (FAQs)

Q1: What is **EN1441** and what is its primary mechanism of action?

A1: **EN1441** is a covalent small molecule that has been identified as a degrader of the Androgen Receptor (AR) and its splice variant AR-V7.^{[1][2][3][4][5]} It functions by covalently modifying a conserved cysteine residue (C125) within the DNA-binding domain of AR and AR-V7.^{[1][2][3]} This modification leads to destabilization, aggregation, and subsequent proteasome-dependent degradation of these target proteins.^{[1][2][3][4][5]}

Q2: Why is it important to identify the off-target proteins of **EN1441**?

A2: While **EN1441** shows modest selectivity for AR and AR-V7, proteomic analyses have revealed that it engages with other cellular proteins.^{[1][3]} Identifying these off-targets is crucial for understanding the compound's complete mechanism of action, predicting potential side effects or toxicity, and guiding medicinal chemistry efforts to optimize its specificity and potency.^{[1][3]}

Q3: What are the primary proteomic methods used to identify **EN1441** off-targets?

A3: The main proteomics-based methods used to identify **EN1441** off-targets are chemoproteomic profiling and thermal proteome profiling (TPP).^{[1][3]} Chemoproteomics, specifically using an alkyne-functionalized version of **EN1441**, allows for the enrichment and identification of proteins that directly bind to the compound.^{[1][3]} TPP assesses changes in protein thermal stability across the proteome upon **EN1441** treatment, which can reveal both direct and indirect targets.^{[1][6]}

Q4: What kind of off-targets have been identified for **EN1441**?

A4: Chemoproteomic profiling of an **EN1441**-alkyne probe in 22Rv1 cells identified 110 proteins, in addition to AR and AR-V7, that were significantly enriched.^{[1][3]} Similarly, thermal proteome profiling showed that besides AR and AR-V7, 85 other proteins were significantly destabilized by **EN1441** out of over 6,000 quantified proteins.^[1]

Troubleshooting Guides

Chemoproteomic Profiling with **EN1441**-Alkyne

Problem	Possible Cause	Solution
Low yield of enriched proteins	Inefficient click chemistry reaction (CuAAC).	Ensure fresh preparation of all click chemistry reagents. Optimize the concentration of copper, ligand, and reducing agent.
Incomplete lysis of cells.	Use a stronger lysis buffer or incorporate mechanical disruption (e.g., sonication).	
Insufficient incubation time with EN1441-alkyne.	Optimize the incubation time to ensure sufficient target engagement.	
High background of non-specific proteins	Non-specific binding to the affinity resin (e.g., streptavidin beads).	Increase the number and stringency of wash steps. Include a non-specific competitor (e.g., free biotin) in the wash buffers.
Aggregation of proteins during lysis or enrichment.	Include detergents and/or chaotropic agents in the lysis and wash buffers.	
Inconsistent results between replicates	Variability in cell culture conditions.	Maintain consistent cell density, passage number, and treatment conditions.
Inconsistent sample handling during enrichment.	Standardize all incubation times, temperatures, and washing procedures.	

Thermal Proteome Profiling (TPP)

Problem	Possible Cause	Solution
High variability in protein melting curves	Inconsistent heating of samples.	Use a thermal cycler with a precise temperature gradient. Ensure uniform heating of all samples.
Incomplete removal of aggregated proteins.	Optimize ultracentrifugation speed and time to efficiently pellet aggregated proteins.	
No significant thermal shifts observed for expected targets	Insufficient drug concentration or incubation time.	Increase the concentration of EN1441 or the incubation time to ensure target engagement.
The protein is not stabilized or destabilized upon binding.	This is a limitation of the TPP method. Consider using an orthogonal method like chemoproteomics.	
Large number of proteins showing thermal shifts	Non-specific cellular stress response to the compound or vehicle.	Optimize the EN1441 concentration to minimize off-target effects while still engaging the primary target. Ensure the vehicle (e.g., DMSO) concentration is not causing cellular stress.

Experimental Protocols

Chemoproteomic Profiling of EN1441-Alkyne

This protocol is adapted from methodologies used to identify **EN1441** targets.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Cell Culture and Treatment:
 - Culture 22Rv1 cells to ~80-90% confluency.
 - Pre-treat cells with a proteasome inhibitor like bortezomib (BTZ) at 1 μ M for 1 hour to prevent degradation of target proteins.

- Treat the cells with either DMSO (vehicle) or 5 μ M **EN1441**-alkyne for 4.5 hours.
- Cell Lysis:
 - Harvest and wash the cells with cold PBS.
 - Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation to remove cellular debris.
- Click Chemistry (CuAAC Reaction):
 - To the cleared lysate, add an azide-functionalized biotin handle, copper(II) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
 - Incubate the reaction to allow for the covalent attachment of biotin to the **EN1441**-alkyne-bound proteins.
- Affinity Purification:
 - Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
 - Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
- On-Bead Digestion and Mass Spectrometry:
 - Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin overnight.
 - Collect the resulting peptides and desalt them using a C18 StageTip.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:

- Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
- Calculate the enrichment ratio of proteins in the **EN1441**-alkyne treated sample versus the vehicle control to identify potential off-targets.

Thermal Proteome Profiling (TPP) for EN1441

This protocol is based on the principles of TPP used to assess protein stability changes induced by **EN1441**.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Cell Culture and Treatment:
 - Culture 22Rv1 cells to ~80-90% confluency.
 - Treat the cells with either DMSO (vehicle) or 50 μ M **EN1441** for 1 hour.
- Heating and Lysis:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells in PBS and divide them into multiple aliquots.
 - Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 37°C to 67°C).
 - Lyse the cells by freeze-thawing.
- Separation of Soluble and Aggregated Proteins:
 - Pellet the aggregated proteins by ultracentrifugation.
 - Collect the supernatant containing the soluble proteins.
- Protein Digestion and TMT Labeling:
 - Quantify the protein concentration in each supernatant.
 - Reduce, alkylate, and digest an equal amount of protein from each sample with trypsin.

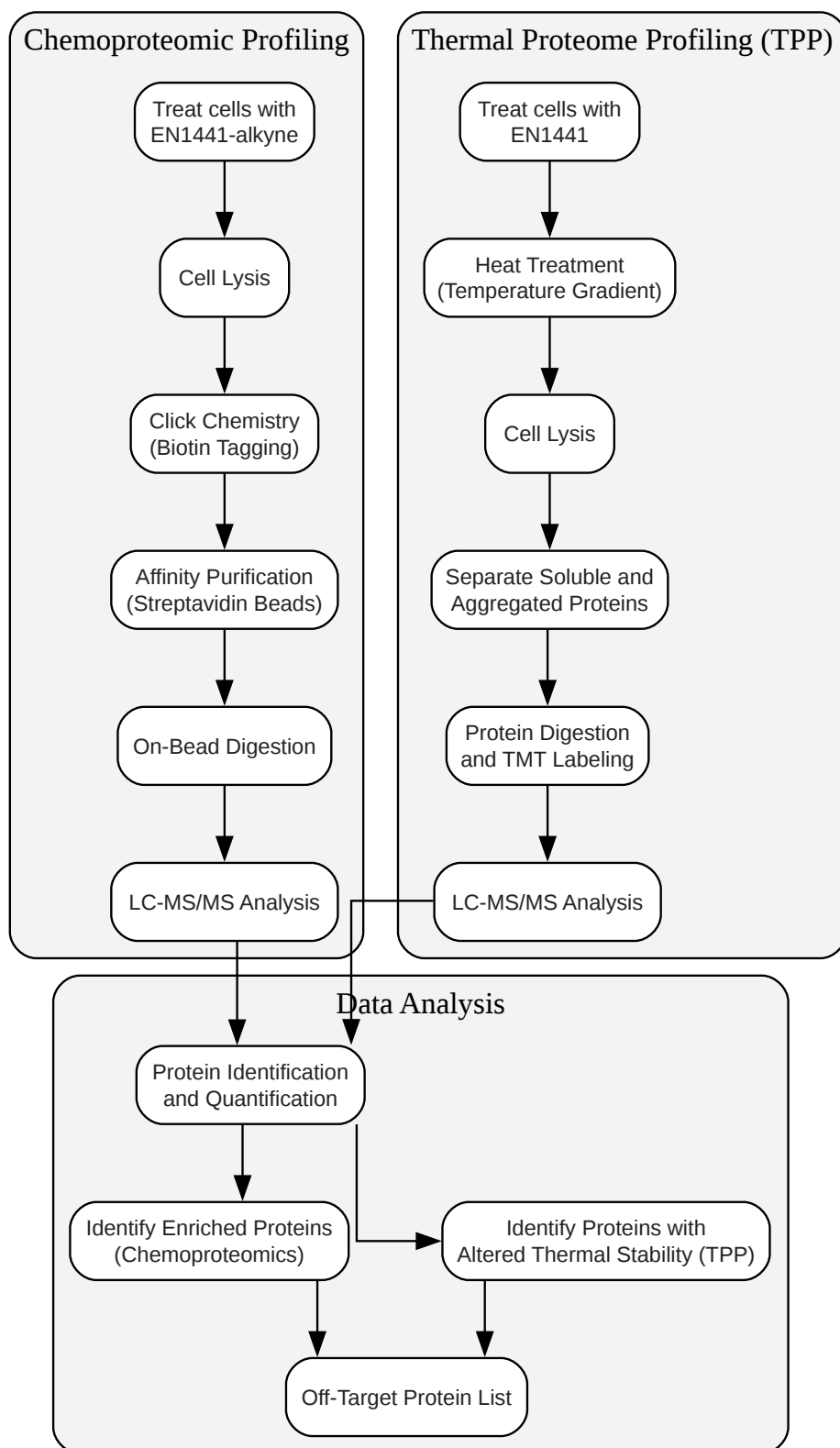
- Label the resulting peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
- Mass Spectrometry:
 - Combine the labeled peptide samples.
 - Fractionate the combined sample using high-pH reversed-phase chromatography.
 - Analyze each fraction by LC-MS/MS.
- Data Analysis:
 - Process the raw MS data to identify and quantify the relative abundance of each protein at each temperature.
 - Generate melting curves for each protein in both the vehicle and **EN1441**-treated samples.
 - Identify proteins with a significant shift in their melting temperature (T_m) in the presence of **EN1441** as potential on- or off-targets.

Quantitative Data Summary

Table 1: Summary of Proteomic Studies on **EN1441** Off-Target Identification

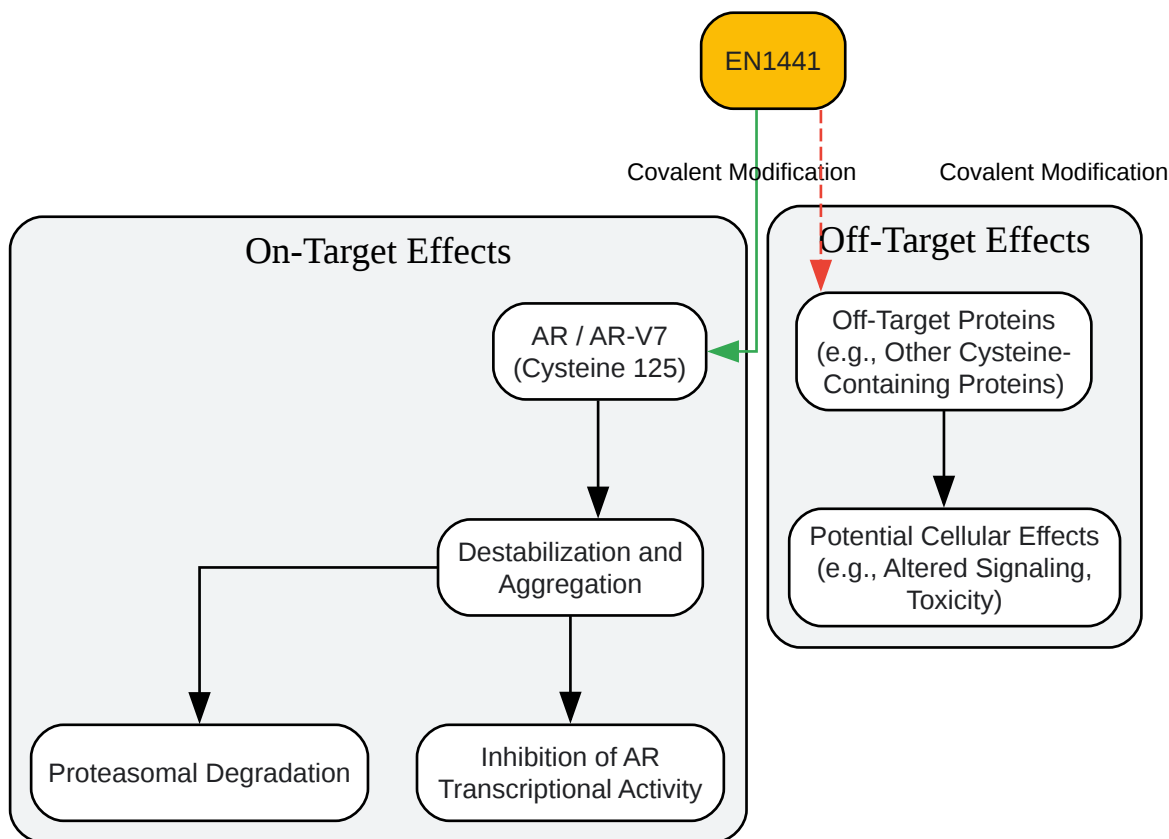
Proteomic Method	Cell Line	Number of Proteins Quantified	Number of Significant Off-Targets Identified	Reference
Chemoproteomic Profiling (EN1441-alkyne)	22Rv1	1830	110	[1] [3]
Thermal Proteome Profiling (TPP)	22Rv1	6009	85	[1]

Visualizations



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Caption: Experimental workflow for identifying **EN1441** off-target proteins.



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